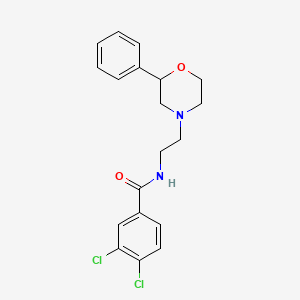

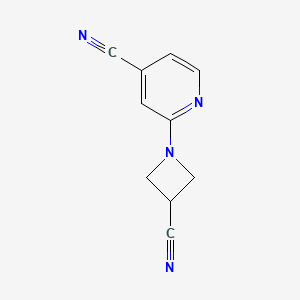

![molecular formula C9H10N4O2 B2923628 Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-24-1](/img/structure/B2923628.png)

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of non-naturally occurring small molecules that have aroused the interest of researchers due to their potential biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives has been shown in various studies .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The Dimroth rearrangement is one of the chemical reactions that can occur in heterocyclic systems like triazolopyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action

Target of Action

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds . These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound disrupts the cell cycle, which can lead to cell death .

Pharmacokinetics

Similar compounds have shown promising bioavailability

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the death of the cells, which can be beneficial in the context of cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s stability and efficacy could be affected by temperature.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is that it is relatively easy to synthesize. It can also be used in a wide range of experiments due to its potential applications. However, one of the limitations is that it can be difficult to obtain in large quantities.

Future Directions

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a range of potential applications, and there are many potential future directions for research. Some potential future directions include studying the effects of this compound on other proteins and pathways, developing new methods of synthesis, and exploring its potential therapeutic applications. Additionally, further research could be done to investigate the potential toxicity of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized using a variety of methods. One method involves the reaction of 2,5-dimethyl-1,4-dihydro-4-oxo-1,4-dihydropyrimidine-6-carboxylic acid with ethyl chloroformate and sodium hydroxide in dimethylformamide. Another method involves the reaction of 2,5-dimethyl-1,4-dihydro-4-oxo-1,4-dihydropyrimidine-6-carboxylic acid with N-bromosuccinimide and sodium hydroxide in dimethylformamide.

Scientific Research Applications

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied extensively in the field of medicinal chemistry due to its potential applications. It has been found to be an inhibitor of protein kinase C, a key enzyme involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects, as it has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Biochemical Analysis

Cellular Effects

It is known that triazolopyrimidines can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that triazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

methyl 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOBGHOLSURBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

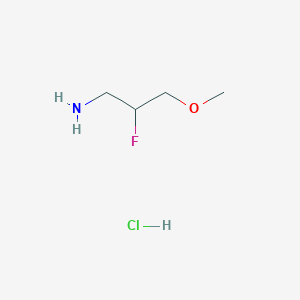

![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)

![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)

![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)

![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)

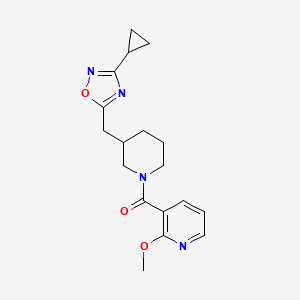

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)